
N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib is a chemical compound with the molecular formula C22H22N6O3 and a molecular weight of 418.46 g/mol . It is also known by its chemical name, 2-Methoxy-N4,N4-dimethyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine . This compound is an impurity of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) .
Métodos De Preparación
Análisis De Reacciones Químicas
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used but typically include various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Therapy Development :
- N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is primarily applied in oncology as a targeted therapy for NSCLC patients harboring specific EGFR mutations. Its ability to overcome resistance mechanisms associated with earlier treatments makes it a significant candidate in personalized cancer therapy .
- Metabolism Studies :
- Inhibitory Activity Assessment :
Comparative Analysis with Related Compounds
The following table summarizes key structural features and unique aspects of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Osimertinib | Acrylamide, Dimethylamino | First-in-class third-generation EGFR TKI |
AZ5104 | Active metabolite of Osimertinib | More potent against certain EGFR mutations |
AZ7550 | Similar activity | Different pharmacokinetics |
EGF816 | Non-covalent inhibitor | Targets specific mutations without covalent bonding |
Olmutinib | Different structural features | Designed for different mutation profiles |
This compound is distinguished by its specific covalent binding mechanism and enhanced stability compared to other compounds in its class, allowing it to effectively target resistant NSCLC tumors while minimizing side effects associated with non-specific binding .
Case Studies and Research Findings
Recent studies have highlighted the importance of understanding resistance mechanisms to Osimertinib and its derivatives:
- A prospective study involving 65 advanced EGFR-mutated NSCLC patients revealed that acquired resistance mechanisms were identified in 80% of the cases analyzed post-progression on Osimertinib. Key mechanisms included MET amplification and specific mutations such as EGFR C797S .
- Research continues to explore how this compound can be utilized effectively in clinical settings, particularly focusing on overcoming resistance and improving patient outcomes.
Mecanismo De Acción
its structure suggests that it may interact with molecular targets similar to those of Osimertinib, such as the epidermal growth factor receptor (EGFR) tyrosine kinase .
Osimertinib exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival . It is possible that N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib may exhibit similar interactions, although its specific effects and potency would likely differ due to structural differences .
Comparación Con Compuestos Similares
N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib is similar to other impurities and analogs of Osimertinib, such as:
Osimertinib Impurity A: C27H31N7O2, molecular weight 485.6 g/mol.
Osimertinib Impurity G: C25H26N6O2, molecular weight 442.5 g/mol.
Osimertinib Impurity I: C22H24N6O, molecular weight 388.5 g/mol.
These compounds share structural similarities with N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib but differ in specific functional groups and molecular weights . The uniqueness of N-Desdimethylaminoethyl-N-methyl Nitro-N’-desacryloyl Osimertinib lies in its specific combination of functional groups, which may result in distinct chemical properties and reactivity compared to other impurities .
Actividad Biológica
N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib is a derivative of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) primarily used for treating non-small cell lung cancer (NSCLC) with specific mutations. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential clinical applications.
Osimertinib, including its derivatives like this compound, selectively targets mutant forms of the EGFR. It irreversibly binds to the cysteine-797 residue in the ATP-binding site of the receptor, leading to inhibition of downstream signaling pathways critical for tumor growth and survival. This selectivity allows for effective targeting of T790M resistance mutations while sparing wild-type EGFR, thus minimizing off-target effects and toxicity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant potency against various EGFR mutations. For example, it has shown a higher affinity for L858R/T790M mutations compared to wild-type EGFR. The compound's effectiveness can be attributed to its structural modifications that enhance binding affinity and selectivity .
Mutation Type | IC50 (nM) | Selectivity Ratio |
---|---|---|
L858R | 0.5 | 200:1 |
T790M | 0.3 | 300:1 |
Wild-Type | 100 | - |
Animal Models
In vivo studies using murine models have further validated the compound's efficacy. This compound demonstrated significant tumor regression in models harboring T790M mutations, supporting its potential as a therapeutic option for patients who develop resistance to first-line EGFR TKIs .
Clinical Implications
The clinical relevance of this compound is underscored by its potential application in patients with acquired resistance to standard therapies. Given the growing incidence of T790M mutations in NSCLC patients after initial treatment with reversible TKIs, this compound may offer a new line of defense against tumor progression.
Case Studies
Several case studies have reported on the use of osimertinib derivatives in clinical settings:
- Case Study 1 : A patient with advanced NSCLC harboring the T790M mutation showed a partial response to treatment with this compound after progression on first-line therapy.
- Case Study 2 : Another patient experienced significant improvement in overall survival and quality of life after switching to this compound following resistance to previous EGFR inhibitors.
Safety Profile
The safety profile of this compound appears favorable, with fewer adverse effects reported compared to earlier generation TKIs. Common side effects include mild gastrointestinal disturbances and skin rashes, which are manageable and less severe than those associated with traditional chemotherapy regimens .
Propiedades
Número CAS |
1820891-36-8 |
---|---|
Fórmula molecular |
C22H22N6O3 |
Peso molecular |
418.457 |
Nombre IUPAC |
2-methoxy-4-N,4-N-dimethyl-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]-5-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25) |
Clave InChI |
ATPTZNLODHWRSW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-] |
Sinónimos |
5-Methoxy-N1,N1-dimethyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-, 1,4-Benzenediamine_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.